ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Etiguanfacine involves several steps, starting with the reaction of 2,6-dichlorophenylacetic acid with ethyl carbamate to form the intermediate compound . This intermediate is then subjected to a series of reactions, including amidation and cyclization, to yield the final product . The reaction conditions typically involve the use of catalysts and solvents to facilitate the reactions and ensure high yield and purity .
Industrial Production Methods
Industrial production of Etiguanfacine follows a similar synthetic route but on a larger scale. The process is optimized to reduce energy consumption and minimize environmental impact . The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity Etiguanfacine .
Chemical Reactions Analysis
Types of Reactions
Etiguanfacine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups in Etiguanfacine, potentially altering its activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives . Substitution reactions can result in a variety of functionalized compounds .
Scientific Research Applications
Etiguanfacine has a wide range of scientific research applications, including:
Mechanism of Action
Etiguanfacine exerts its effects by selectively binding to α2-adrenoreceptors, which are primarily located in the central nervous system . This binding reduces the release of norepinephrine, leading to decreased sympathetic outflow and a subsequent reduction in heart rate and blood pressure . The compound also affects the prefrontal cortex, improving working memory and behavioral inhibition, which is beneficial in the treatment of ADHD .
Comparison with Similar Compounds
Similar Compounds
Guanfacine: Another α2-adrenoreceptor agonist used to treat hypertension and ADHD.
Clonidine: A compound with similar pharmacological properties, also used for hypertension and ADHD.
Uniqueness
Etiguanfacine is unique in its specific binding affinity and selectivity for α2-adrenoreceptors, which may result in fewer side effects compared to other similar compounds . Its distinct chemical structure also allows for different metabolic pathways, potentially leading to varied therapeutic outcomes .
Properties
Molecular Formula |
C12H13Cl2N3O3 |
---|---|
Molecular Weight |
318.15 g/mol |
IUPAC Name |
ethyl (NE)-N-[amino-[[2-(2,6-dichlorophenyl)acetyl]amino]methylidene]carbamate |
InChI |
InChI=1S/C12H13Cl2N3O3/c1-2-20-12(19)17-11(15)16-10(18)6-7-8(13)4-3-5-9(7)14/h3-5H,2,6H2,1H3,(H3,15,16,17,18,19) |
InChI Key |
NWKJFUNUXVXYGE-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)/N=C(\N)/NC(=O)CC1=C(C=CC=C1Cl)Cl |
Canonical SMILES |
CCOC(=O)N=C(N)NC(=O)CC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.